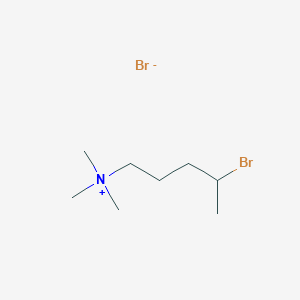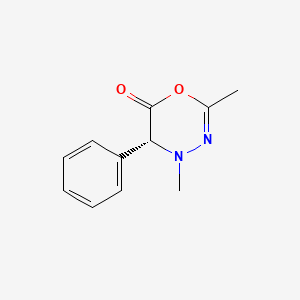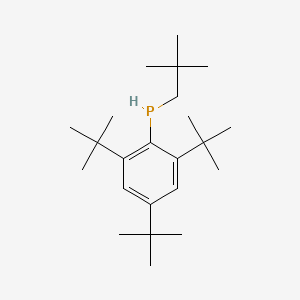
3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a pyridine ring substituted with a nitro group and a methyl group, along with a pyrrolidine ring attached to a propenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of Propenone Moiety: The propenone moiety can be synthesized by reacting an appropriate aldehyde with an acetyl compound in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the nitropyridine derivative with the propenone moiety in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents
Major Products
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Amino derivatives
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may serve as a scaffold for the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be explored for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving nitro and pyridine functionalities.
Mécanisme D'action
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone.
3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-amine: Similar structure with an amino group instead of a ketone.
Uniqueness
The presence of both a nitro group and a pyrrolidine ring in 3-(6-Methyl-5-nitropyridin-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89862-04-4 |
|---|---|
Formule moléculaire |
C13H15N3O3 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
3-(6-methyl-5-nitropyridin-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H15N3O3/c1-10-12(16(18)19)6-4-11(14-10)5-7-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
ZDIMVOPNVZJRPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C=CC(=O)N2CCCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


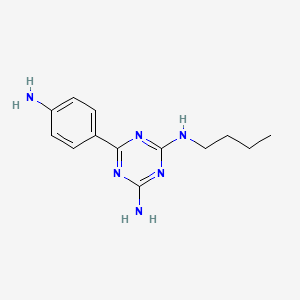
![1-Methyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380563.png)
![Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14380572.png)
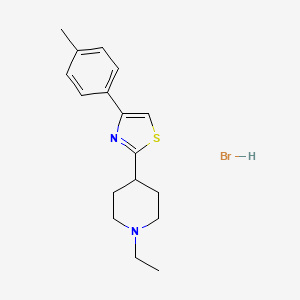

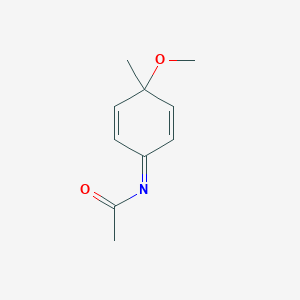
![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
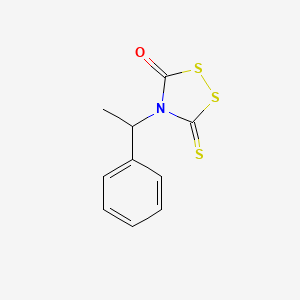

![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
